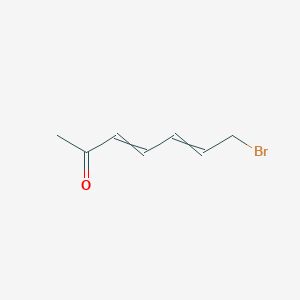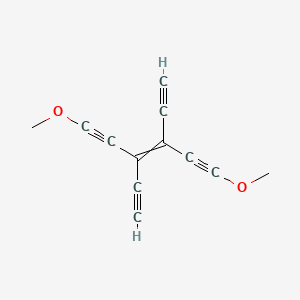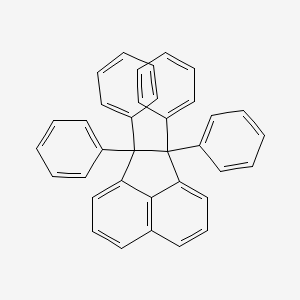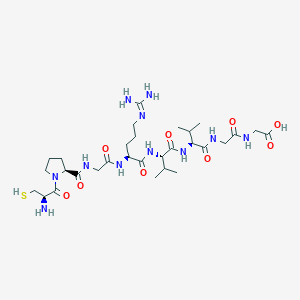
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- is a complex peptide composed of multiple amino acids. This compound is notable for its intricate structure and potential applications in various scientific fields, including biochemistry, pharmacology, and materials science. The unique sequence of amino acids in this peptide contributes to its specific properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling reactions.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may utilize batch reactors and continuous flow systems to optimize reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can influence the peptide’s structure and stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and stability.
Pharmacology: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Materials Science: Utilized in the development of peptide-based materials with specific mechanical and chemical properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, the cysteine residue can form disulfide bonds with target proteins, affecting their function. Additionally, the peptide’s sequence can influence its binding affinity and specificity for different targets.
Comparison with Similar Compounds
Similar Compounds
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-: A shorter peptide with similar properties but lacking the additional valylglycyl- sequence.
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-: Another shorter peptide with fewer amino acid residues.
Uniqueness
Glycine, L-cysteinyl-L-prolylglycyl-L-arginyl-L-valyl-L-valylglycyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties
Properties
CAS No. |
622367-41-3 |
|---|---|
Molecular Formula |
C30H53N11O9S |
Molecular Weight |
743.9 g/mol |
IUPAC Name |
2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2R)-2-amino-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C30H53N11O9S/c1-15(2)23(27(48)37-11-20(42)35-13-22(44)45)40-28(49)24(16(3)4)39-25(46)18(7-5-9-34-30(32)33)38-21(43)12-36-26(47)19-8-6-10-41(19)29(50)17(31)14-51/h15-19,23-24,51H,5-14,31H2,1-4H3,(H,35,42)(H,36,47)(H,37,48)(H,38,43)(H,39,46)(H,40,49)(H,44,45)(H4,32,33,34)/t17-,18-,19-,23-,24-/m0/s1 |
InChI Key |
UFLLIICOCXMEMP-QKIJQESPSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CS)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


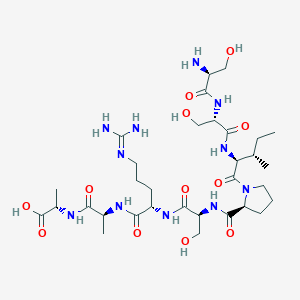


![5-(2,2-difluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14225449.png)
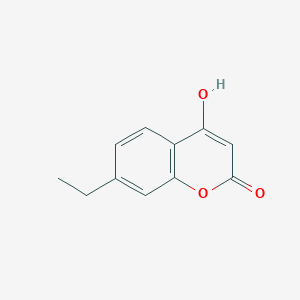
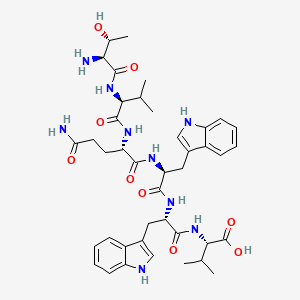
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14225462.png)
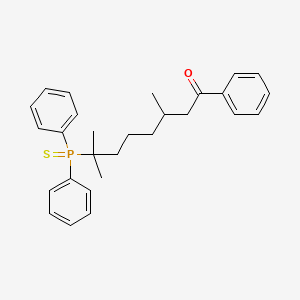
![N-[(2S)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14225469.png)
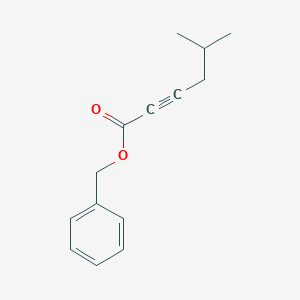
![1-Tert-butyl-3-[2-(tert-butylcarbamothioylamino)phenyl]thiourea](/img/structure/B14225483.png)
